

Protocol for the Quantification of Aminotadalafil in Complex Matrices

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Introduction

Aminotadalafil is an unapproved analogue of tadalafil, the active pharmaceutical ingredient in medications used to treat erectile dysfunction. It has been identified as an illegal adulterant in dietary supplements and herbal products, posing a significant health risk to consumers due to its unknown pharmacological and toxicological profile.[1][2] This document provides detailed application notes and protocols for the quantitative analysis of aminotadalafil in complex matrices, such as dietary supplements, using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

These methods are crucial for regulatory bodies and quality control laboratories to ensure consumer safety by detecting and quantifying this undeclared substance.

Quantitative Data Summary

The following tables summarize quantitative data and method validation parameters for the analysis of **aminotadalafil** and its parent compound, tadalafil. Specific quantitative findings for **aminotadalafil** in seized products are limited in publicly available literature; however, reported detection limits and validation data for tadalafil provide a valuable reference.

Table 1: Quantitative Analysis of Tadalafil Analogues in Adulterated Products



| Analyte | Analytical Method | Matrix | Concentration Range Detected | Reference |
|---------------------------|----------------------|-----------------------|---|-----------|
| Homotadalafil | HPLC-DAD | Herbal Product | 0.058 - 8.735 mg/g | [3] |
| Sildenafil & Tadalafil | HPLC-UV | Counterfeit Drugs | Sildenafil: 4.3 - 453.2 mg/exhibit, Tadalafil: 2.2 - 40.4 mg/exhibit | [4] |
| PDE-5 Inhibitors | LC-Q-Exactive | Herbal Supplements | LOD: 0.4 mg/kg, LOQ: 1.2 mg/kg | [5] |

Table 2: Method Validation Parameters for Aminotadalafil and Tadalafil

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantific ation (LOQ) | Linearity Range | Correlatio n Coefficie nt (r²) | Referenc e |
|--------------------|----------------|--------------------------------|---|---------------------|---|---------------|
| Aminotadal afil | LC-MS/MS | - | 20.1 μg/g | - | - | [3] |
| Tadalafil | HPLC-UV | 1.03 mg/L | 3.42 mg/L | - | - | [3] |
| Tadalafil | UPLC- MS/MS | - | 5 ng/mL | 5 - 1000 ng/mL | >0.99 | [6] |
| Tadalafil | LC-MS/MS | - | - | 0.5 - 1000 ng/mL | >0.99 | [7] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Aminotadalafil using HPLC-UV



This protocol outlines a general procedure for the quantification of **aminotadalafil** in solid complex matrices like dietary supplement capsules or powders.

- 1. Sample Preparation:
- Determine the average weight of the contents of several capsules.
- Homogenize the powder from the capsules.
- Accurately weigh approximately 100 mg of the homogenized powder into a 10 mL volumetric flask.
- Add a known volume of methanol or acetonitrile (e.g., 10 mL).
- Sonicate the mixture for 15-30 minutes to ensure complete extraction of the analyte.[3]
- Centrifuge the sample at 4000 rpm for 10 minutes to pelletize insoluble materials.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- If necessary, dilute the sample with the mobile phase to ensure the concentration falls within the calibration curve range.
- 2. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatograph with a UV-Vis Detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).[3]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.[3]
- Injection Volume: 10-20 μL.[3]
- Detection Wavelength: UV detection at approximately 284 nm.[8]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).



- 3. Calibration and Quantification:
- Prepare a stock solution of aminotadalafil reference standard in a suitable solvent (e.g., methanol).
- Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
- Inject the calibration standards and the prepared samples into the HPLC system.
- Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
- Determine the concentration of **aminotadalafil** in the samples by interpolating their peak areas from the calibration curve.[3]

Protocol 2: Confirmatory Analysis and Quantification using LC-MS/MS

LC-MS/MS provides higher selectivity and sensitivity, making it ideal for the confirmation and quantification of **aminotadalafil**, especially in complex matrices.[3]

- 1. Sample Preparation:
- Follow the same sample preparation procedure as described in Protocol 1. The final extract should be compatible with the LC-MS/MS mobile phase.
- 2. LC-MS/MS Conditions:
- Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.[3]
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).[3]
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[3]
- Flow Rate: 0.2-0.4 mL/min.[3]



- Injection Volume: 5-10 μL.[3]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
- 3. Mass Spectrometry Parameters:
- The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions for Aminotadalafil:
 - The precursor ion ([M+H]+) for aminotadalafil is m/z 391.[8]
 - Based on the fragmentation of tadalafil, a likely product ion for aminotadalafil would be m/z 268, resulting from the loss of the aminopiperazinedione moiety. A second product ion could be around m/z 135, corresponding to the benzodioxole group.
 - Primary Transition: m/z 391 → 268
 - Secondary Transition: m/z 391 → 135
- · Reference MRM Transitions for Tadalafil:
 - Precursor Ion ([M+H]+): m/z 390.4[6]
 - Product Ion: m/z 268.3[6]
- Optimize collision energy and other MS parameters for maximum signal intensity.
- 4. Calibration and Quantification:
- Quantification is performed using an external calibration curve, similar to the HPLC-UV method. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

Visualizations

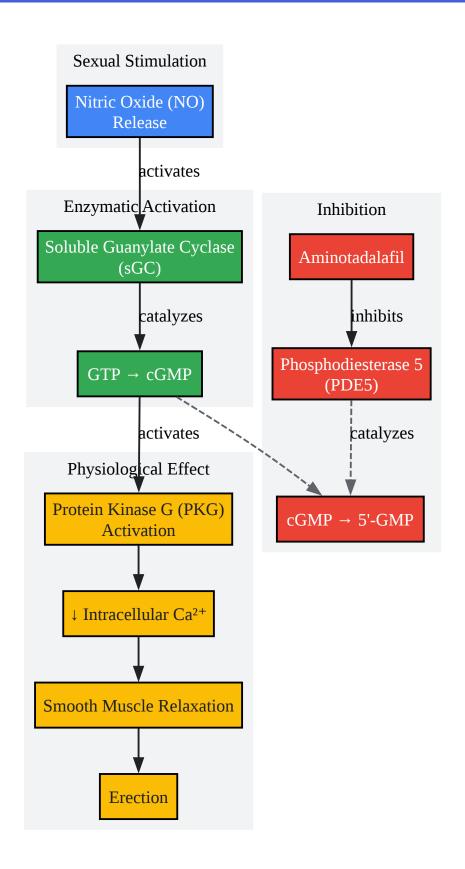




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Caption: Experimental workflow for aminotadalafil quantification.





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Caption: Signaling pathway of PDE5 inhibition by aminotadalafil.



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